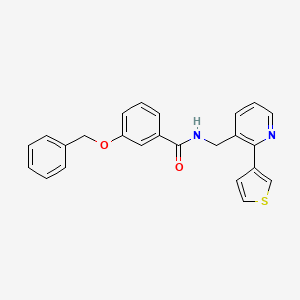

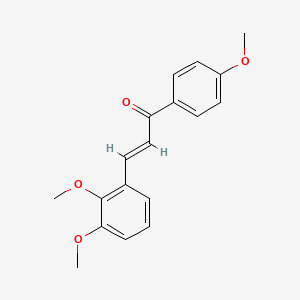

(E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

描述

L6H21 is a chalcone derivative that acts as a potent and specific inhibitor of myeloid differentiation protein 2 (MD-2). It is known for its high affinity binding to MD-2, blocking the formation of the lipopolysaccharide (LPS)-toll-like receptor 4 (TLR4)/MD-2 complex. This compound has shown significant potential in various scientific research applications, particularly in the fields of immunology and inflammation .

作用机制

L6H21 通过与 MD-2 的疏水口袋高亲和力 (Kd = 33.3 μM) 结合来发挥其作用。这种结合阻止了 LPS-TLR4/MD-2 复合物的形成,从而抑制下游信号通路,包括丝裂原活化蛋白激酶 (MAPK) 和核因子 kappa 轻链增强剂活化 B 细胞 (NF-κB) 通路。 这导致促炎细胞因子产生的抑制和炎症反应的减少 .

准备方法

合成路线和反应条件

L6H21 是通过一系列从查尔酮开始的化学反应合成的。合成路线涉及在碱(如氢氧化钠或氢氧化钾)存在下,2,3-二甲氧基苯甲醛与 4-甲氧基苯乙酮的缩合。 反应通常在回流条件下在乙醇或甲醇溶剂中进行 .

工业生产方法

虽然 L6H21 的具体工业生产方法尚未广泛记录,但合成过程通常遵循与实验室规模制备相同的原理。 该过程可以通过优化反应条件(如温度、压力和溶剂选择)来放大,以确保最终产品的产率和纯度高 .

化学反应分析

反应类型

L6H21 经历各种化学反应,包括:

氧化: L6H21 可以被氧化形成相应的查尔酮氧化物。

还原: L6H21 的还原可以产生二氢查尔酮。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化锂铝等还原剂。

主要产品

氧化: 查尔酮氧化物。

还原: 二氢查尔酮。

取代: 各种取代的查尔酮衍生物

科学研究应用

L6H21 具有广泛的科学研究应用,包括:

免疫学和炎症: L6H21 抑制 LPS-TLR4/MD-2 复合物的形成,从而降低肿瘤坏死因子-α (TNF-α) 和白介素-6 (IL-6) 等促炎细胞因子的表达。 .

神经炎症: L6H21 已被用于研究其对神经炎症的影响,在减少炎症相关的神经元损伤方面显示出希望.

相似化合物的比较

L6H21 作为 MD-2 抑制剂,以其高特异性和效力而独树一帜。类似的化合物包括其他查尔酮衍生物,例如:

查尔酮 (HY-121054): L6H21 的母体化合物,也表现出抗炎特性,但特异性和效力较低.

异黄酮查尔酮: 另一种具有抗炎作用的查尔酮衍生物,但它靶向不同的分子通路.

2,4,3′,5′-四甲氧基芪: 一种具有类似抗炎特性的芪类衍生物,但分子靶点不同.

L6H21 因其与 MD-2 的高亲和力结合及其有效抑制 LPS-TLR4/MD-2 复合物形成的能力而脱颖而出,使其成为炎症及相关领域研究的宝贵化合物 .

属性

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-15-10-7-13(8-11-15)16(19)12-9-14-5-4-6-17(21-2)18(14)22-3/h4-12H,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECVLMVZGCYCSZ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347712 | |

| Record name | 2,3,4'-Trimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18778-38-6 | |

| Record name | 2,3,4'-Trimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4'-TRIMETHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)

![2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine](/img/structure/B2598113.png)

![2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2598114.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2598117.png)

![3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2598121.png)

![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2598122.png)